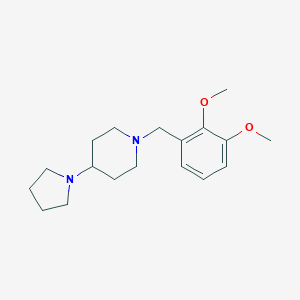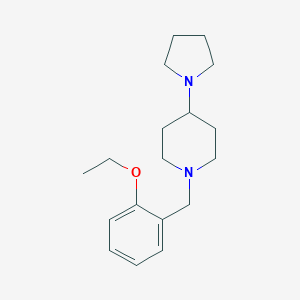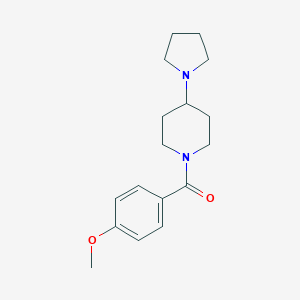
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). These enzymes are involved in various cellular processes such as inflammation, cell proliferation, and gene expression. Inhibition of these enzymes by this compound may contribute to its anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potency. This compound exhibits potent anti-inflammatory, anti-cancer, and neuroprotective effects at low concentrations. Another advantage is its stability. This compound is stable under various conditions and can be stored for long periods without degradation. One limitation of using this compound in lab experiments is its solubility. This compound is poorly soluble in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to study its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail to understand how it exerts its various effects. Additionally, future research can focus on developing more efficient synthesis methods for this compound to increase its availability for research and potential clinical use.
Méthodes De Synthèse
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to hydrolysis and decarboxylation to yield the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has also been studied for its neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C20H18FNO5 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(4Z)-5-(4-fluorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18FNO5/c1-27-15-8-4-13(5-9-15)18(24)16-17(12-2-6-14(21)7-3-12)22(10-11-23)20(26)19(16)25/h2-9,17,23-24H,10-11H2,1H3/b18-16- |
Clé InChI |
FWSOAEWQYIBRJB-VLGSPTGOSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)F)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)F)O |
SMILES canonique |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)



![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)
![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)







![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)